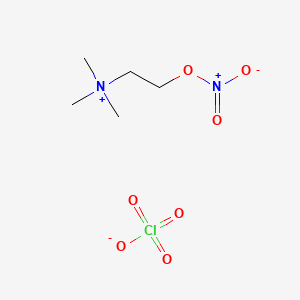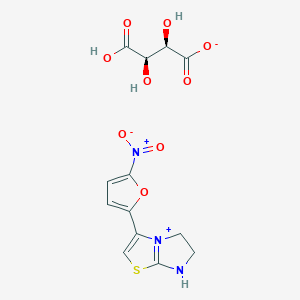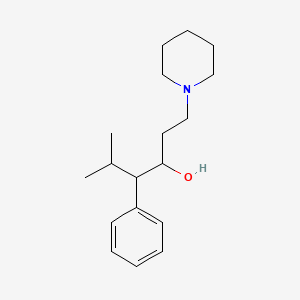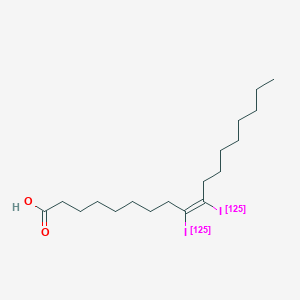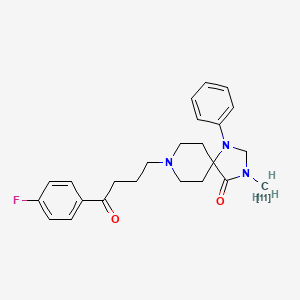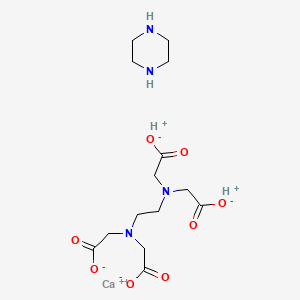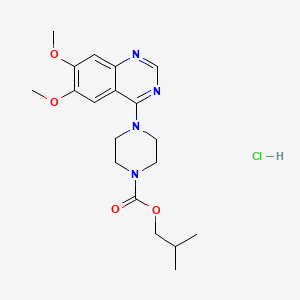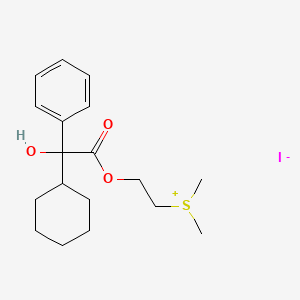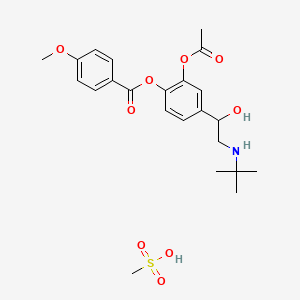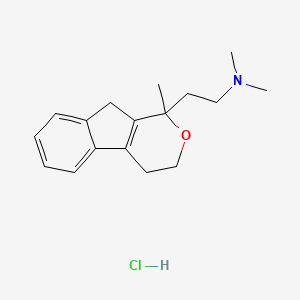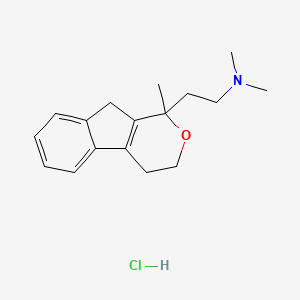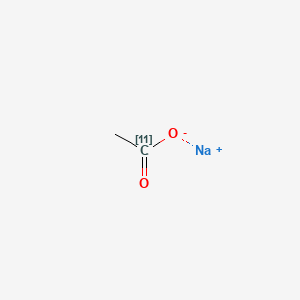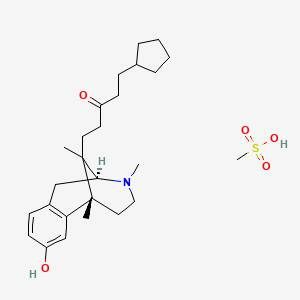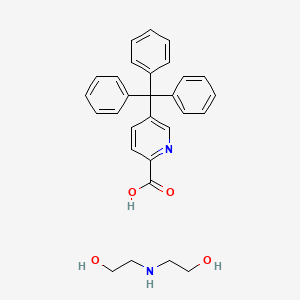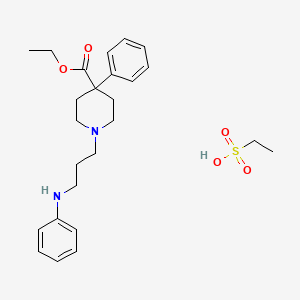
Piminodine esylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piminodine esylate is an opioid analgesic that is an analogue of pethidine (meperidine). It was used in medicine briefly during the 1960s and 1970s, particularly for obstetric analgesia and in dental procedures. This compound produces analgesia, sedation, and euphoria, with side effects similar to other opioids, including potentially serious respiratory depression .
Méthodes De Préparation
The synthesis of piminodine esylate involves the reaction of ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate with ethanesulfonic acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the esylate salt. Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Piminodine esylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
Piminodine esylate has been studied for its analgesic properties and its potential use in pain management. It has been compared with other analgesic agents like morphine and meperidine in clinical studies. Research has also focused on its pharmacological effects, including its impact on neurotransmitter uptake and its potential for addiction .
Mécanisme D'action
Piminodine esylate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and resulting in analgesia and sedation .
Comparaison Avec Des Composés Similaires
Piminodine esylate is similar to other opioid analgesics like pethidine (meperidine), alphaprodine, and morphine. it is more potent than pethidine and has a shorter duration of action compared to morphine. This compound’s unique structure, with an anilinopropyl group, distinguishes it from other opioids and contributes to its specific pharmacological profile .
Similar compounds include:
Pethidine (meperidine): An opioid analgesic with similar uses but less potency.
Alphaprodine: Another opioid analgesic with a similar mechanism of action.
Morphine: A well-known opioid analgesic with a longer duration of action.
Propriétés
Numéro CAS |
42476-22-2 |
|---|---|
Formule moléculaire |
C25H36N2O5S |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
ethanesulfonic acid;ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H30N2O2.C2H6O3S/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;1-2-6(3,4)5/h3-8,10-13,24H,2,9,14-19H2,1H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
PRERKVDQJAYTGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


